molecular formula C10H16O3 B1619649 Ethyl 2-acetyl-4-methylpent-4-enoate CAS No. 20962-70-3

Ethyl 2-acetyl-4-methylpent-4-enoate

Cat. No. B1619649
CAS RN: 20962-70-3
M. Wt: 184.23 g/mol
InChI Key: DVIFNSDZOSQUGX-UHFFFAOYSA-N
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Patent
US04647407

Procedure details

In a reaction vessel of 1.5 l equipped with a mechanical stirrer, a condenser, a thermometer and an inlet tube for nitrogen, 600 g (4.61M) of ethyl acetate, 375.9 g (4.15M) of methallyl chloride, 500 ml of ethanol and 636.9 g (4.61M) of potassium carbonate are mixed together. The resulting suspension is heated at reflux for 2 h while the mixture becomes slightly yellow and thick. Ethanol is stripped off and the obtained residue is dissolved in 900 ml of water. The two layers thus formed are separated and the organic phase is washed with 900 ml of water.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
375.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
636.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH2:7](Cl)[C:8](=[CH2:10])[CH3:9].[CH2:12]([OH:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>O>[C:12]([CH:2]([CH2:7][C:8]([CH3:9])=[CH2:10])[C:1]([O:4][CH2:5][CH3:6])=[O:3])(=[O:14])[CH3:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
375.9 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
636.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel of 1.5 l equipped with a mechanical stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h while the mixture
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The two layers thus formed
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
the organic phase is washed with 900 ml of water

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(C(=O)OCC)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.